![molecular formula C23H29NO3 B14798429 (R)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid](/img/structure/B14798429.png)
(R)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alvimopan Metabolite is an active compound derived from the drug Alvimopan, which is a peripherally acting μ-opioid receptor antagonist. Alvimopan is primarily used to accelerate the recovery of gastrointestinal function following bowel resection surgeries. The metabolite is formed through the hydrolysis of Alvimopan by intestinal flora .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The exact synthetic route for Alvimopan Metabolite is not extensively detailed in the literature, but it is known that the metabolite is produced through the hydrolysis of Alvimopan by gut microflora .
Industrial Production Methods
Industrial production of Alvimopan involves standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation. The production of its metabolite occurs naturally in the gastrointestinal tract and is not typically produced industrially .
Analyse Des Réactions Chimiques
Types of Reactions
Alvimopan Metabolite undergoes various chemical reactions, including:
Hydrolysis: The primary reaction leading to the formation of the metabolite from Alvimopan.
Oxidation and Reduction: These reactions may occur under specific conditions but are not the primary pathways for the metabolite.
Common Reagents and Conditions
The hydrolysis of Alvimopan to its metabolite is facilitated by gut microflora, which acts as a natural catalyst.
Major Products Formed
The major product formed from the hydrolysis of Alvimopan is the Alvimopan Metabolite itself. Further reactions may lead to minor metabolites, but these are not the primary focus .
Applications De Recherche Scientifique
Alvimopan Metabolite has several scientific research applications, including:
Chemistry: Studying the hydrolysis process and the role of gut microflora in drug metabolism.
Biology: Understanding the interaction of the metabolite with μ-opioid receptors in the gastrointestinal tract.
Medicine: Investigating the efficacy of Alvimopan and its metabolite in accelerating gastrointestinal recovery post-surgery.
Industry: Developing better formulations and delivery methods for Alvimopan to enhance its therapeutic effects .
Mécanisme D'action
Alvimopan Metabolite exerts its effects by competitively binding to μ-opioid receptors in the gastrointestinal tract. This binding prevents the activation of these receptors by endogenous or exogenous opioids, thereby reducing gastrointestinal motility and secretion. The metabolite’s selectivity for peripheral receptors is due to its pharmacokinetics, which limit its ability to cross the blood-brain barrier .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylnaltrexone: Another peripherally acting μ-opioid receptor antagonist used to treat opioid-induced constipation.
Naloxegol: A similar compound used for the same purpose as Methylnaltrexone.
Naldemedine: Another opioid receptor antagonist with similar applications .
Uniqueness
Alvimopan Metabolite is unique in its specific formation through gut microflora-mediated hydrolysis and its high selectivity for peripheral μ-opioid receptors. This selectivity minimizes central nervous system side effects, making it particularly useful for postoperative ileus .
Propriétés
Formule moléculaire |
C23H29NO3 |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid |
InChI |
InChI=1S/C23H29NO3/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27)/t17?,19?,23-/m1/s1 |
Clé InChI |
KSBSLJKYJXTATP-MCSCQSGASA-N |
SMILES isomérique |
CC1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O |
SMILES canonique |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



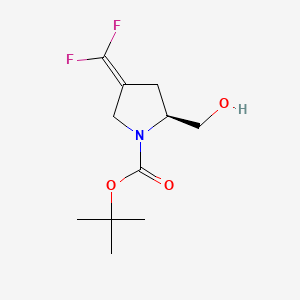
![7-[5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14798366.png)
![3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid](/img/structure/B14798372.png)
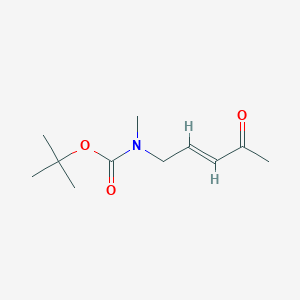

![6-Chloro-4-methyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B14798387.png)
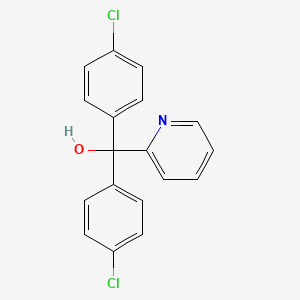

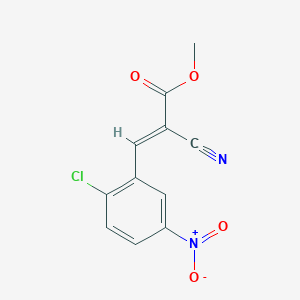
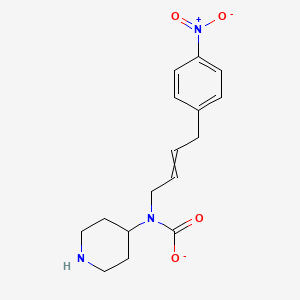
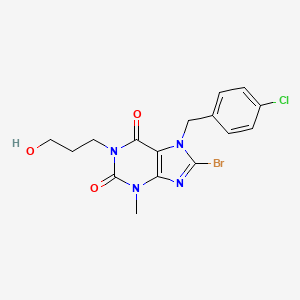

![(E)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B14798417.png)
